molecular formula C5H7NO B14271093 1,4-Dihydropyridin-3(2H)-one CAS No. 154502-34-8

1,4-Dihydropyridin-3(2H)-one

Cat. No.: B14271093
CAS No.: 154502-34-8
M. Wt: 97.12 g/mol
InChI Key: GHBVQSMEYOJACB-UHFFFAOYSA-N
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Description

1,4-Dihydropyridin-3(2H)-one is a derivative of dihydropyridine, a class of compounds known for their significant biological and medicinal properties. These compounds are widely used in the pharmaceutical industry, particularly as calcium channel blockers for the treatment of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydropyridin-3(2H)-one can be synthesized through various methods. One common method involves the Hantzsch reaction, which is a cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an amine. This reaction typically occurs in acetic acid or refluxing ethanol . Another method involves the use of ionic liquids as environmentally friendly solvents, which can be recycled and reused .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale Hantzsch reactions. The use of ionic liquids has also been explored for industrial production due to their recyclability and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydropyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dihydropyridin-3(2H)-one has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions.

    Medicine: It is a key component in the development of calcium channel blockers used to treat hypertension and other cardiovascular diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,4-dihydropyridin-3(2H)-one involves its interaction with calcium channels in the cell membrane. By blocking these channels, it prevents the influx of calcium ions into the cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other calcium channel blockers .

Comparison with Similar Compounds

1,4-Dihydropyridin-3(2H)-one is similar to other dihydropyridine derivatives, such as nifedipine and amlodipine. it is unique in its specific structure and the types of reactions it undergoes. Other similar compounds include:

Properties

CAS No.

154502-34-8

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

2,4-dihydro-1H-pyridin-3-one

InChI

InChI=1S/C5H7NO/c7-5-2-1-3-6-4-5/h1,3,6H,2,4H2

InChI Key

GHBVQSMEYOJACB-UHFFFAOYSA-N

Canonical SMILES

C1C=CNCC1=O

Origin of Product

United States

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